2-(Quinuclidin-3-yl)acetic acid hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-(Quinuclidin-3-yl)acetic acid hydrochloride is represented by the InChI code:InChI=1S/C9H15NO2.ClH/c11-9(12)5-8-6-10-3-1-7(8)2-4-10;/h7-8H,1-6H2,(H,11,12);1H
. The presence of the carboxylic acid group in 2-QAA HCl makes it a potentially valuable building block for further chemical modifications.
Scientific Research Applications
Role in Industrial Cleaning
In the realm of industrial cleaning, 2-(Quinuclidin-3-yl)acetic acid hydrochloride, as part of the broader family of organic acids, is noted for its role in acid cleaning processes. Industries extensively use acidic media, including hydrochloric, sulfuric, nitric, phosphoric, and acetic acids, for cleaning purposes such as acid pickling and acid-descaling. Among the various inhibitors employed to prevent metallic dissolution in these acidic media, the use of organic inhibitors, including this compound, is one of the most frequent and economic methods. These inhibitors, containing heteroatoms like O, S, N, and P, act as excellent inhibitors for metals and alloys corrosion in aggressive acidic solutions, primarily due to the presence of heteroatoms in the form of polar functional groups actively participating in adsorption processes, along with the π-electrons of multiple bonds (Goyal et al., 2018).
Antimicrobial Applications
Quaternary ammonium compounds (QACs), which include structures based on 3-substituted quinuclidine such as this compound, have long been recognized for their application as antiseptics and disinfectants across various industries like pharmaceutical, agricultural, and food industries. The alarming rise in QAC-resistant bacteria has underscored the need for new QACs with broad-spectrum antimicrobial activities and a low tendency to trigger bacterial resistance. Quinuclidine, as a natural precursor found in the structure of cinchona alkaloids, has significant medicinal and pharmaceutical potential. QACs based on 3-substituted quinuclidines, including this compound, have recently shown substantial antimicrobial activity. These compounds exhibit low toxicity towards normal human cell lines, suggesting their potential in therapeutic applications (Odžak, 2020).
Environmental Monitoring and Protection
In the environmental sector, this compound, as a derivative of organic acids, plays a pivotal role in monitoring and protecting ecosystems. Peracetic acid, for instance, is recognized for its broad-spectrum antimicrobial activity and is increasingly used as a disinfectant for wastewater effluents. Its advantages include ease of treatment implementation, a broad spectrum of activity even in the presence of heterogeneous organic matter, and no need for quenching (dechlorination). The use of such organic acids in wastewater treatment helps in maintaining ecological balance by effectively disinfecting the water without leaving persistent toxic or mutagenic residuals or by-products. However, one should note the increase in organic content in the effluent due to acetic acid, a component also present in this compound, which can lead to potential microbial regrowth (Kitis, 2004).
Clinical Applications in Xerostomia Treatment
Clinically, compounds like cevimeline hydrochloride hydrate, which has a chemical structure of a quinuclidine, have been shown to effectively increase salivary secretion, a trait potentially shared by derivatives like this compound. Such compounds are used in the treatment of xerostomia, a condition of dry mouth prevalent among patients with Sjögren's syndrome. The pharmacological efficacy of such compounds has been demonstrated in clinical studies, indicating their potential for addressing symptoms related to dry mouth conditions (Shiozawa, 2002).
Mechanism of Action
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-(Quinuclidin-3-yl)acetic acid hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of its notable interactions is with the muscarinic acetylcholine receptors (mAChRs), particularly the M3 and M1 subtypes . These interactions are essential for modulating various physiological processes, including neurotransmission and muscle contraction. The compound acts as a modulator and agonist, influencing the activity of these receptors and thereby affecting the biochemical pathways they regulate .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with muscarinic acetylcholine receptors can lead to changes in intracellular calcium levels, which are critical for various cellular functions . Additionally, the compound’s impact on gene expression can alter the production of proteins involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to muscarinic acetylcholine receptors, particularly the M3 and M1 subtypes, acting as a modulator and agonist . This binding leads to the activation of downstream signaling pathways, resulting in various physiological effects. Additionally, the compound can influence the activity of enzymes involved in neurotransmission and other biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as room temperature in an inert atmosphere . Its degradation over time can lead to changes in its biochemical activity and efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its effects on cellular function for extended periods, although its activity may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate physiological processes without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, such as disruptions in neurotransmission and muscle function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound’s interaction with muscarinic acetylcholine receptors influences metabolic flux and metabolite levels, affecting overall cellular metabolism . Additionally, the compound can be metabolized by enzymes in the liver, leading to the production of metabolites that may have distinct biochemical activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, the compound’s interaction with muscarinic acetylcholine receptors can facilitate its transport across cell membranes and its distribution within neuronal tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
2-(1-azabicyclo[2.2.2]octan-3-yl)acetic acid;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-9(12)5-8-6-10-3-1-7(8)2-4-10;/h7-8H,1-6H2,(H,11,12);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMSYUHZEXYCNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)CC(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75208-56-9 | |
Record name | 1-Azabicyclo[2.2.2]octane-3-acetic acid, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75208-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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